7-METHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study reported the synthesis of a compound with a similar structure, where the synthesized compound exhibited thermal stability up to 175 °C .Future Directions
The future directions for the study of “4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
Mechanism of Action
Target of Action
Similar compounds such as phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by mimicking the structure and function of certain growth hormones, leading to uncontrolled growth .
Biochemical Pathways
Similar compounds are known to affect the auxin pathway, leading to uncontrolled growth and eventual death in certain plants .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may induce rapid, uncontrolled growth in certain organisms, leading to their eventual death .
Properties
IUPAC Name |
4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-5-3-7-13(9-11)19-10-15-17-14-8-4-6-12(2)16(14)18-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWVAQVOATDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=C(C=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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